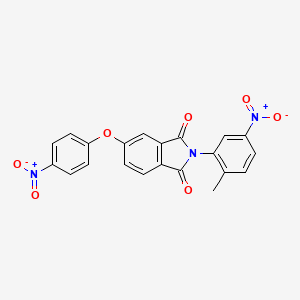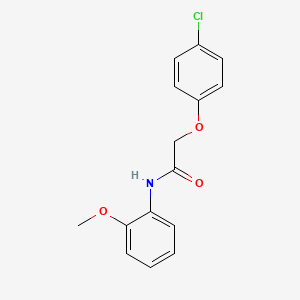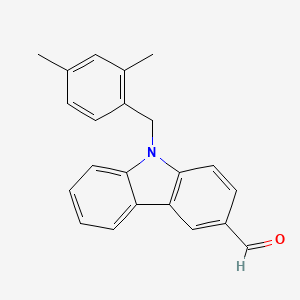
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of nitro groups and phenyl rings, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce nitro groups at specific positions.
Phenylation: The nitrated intermediate is then subjected to phenylation to attach the phenyl rings.
Cyclization: The phenylated intermediate undergoes cyclization to form the isoindole core structure.
Final Modifications: Additional functional groups, such as nitro groups, are introduced through further nitration or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield amino derivatives, while oxidation might introduce carboxyl or hydroxyl groups.
科学的研究の応用
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
2-(2-メチル-5-ニトロフェニル)-5-(4-ニトロフェノキシ)-1H-イソインドール-1,3(2H)-ジオンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に相互作用して、その活性を調節する可能性があります。ニトロ基とフェニル環の存在は、その結合親和性と特異性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(2-メチル-5-ニトロフェニル)-1H-イソインドール-1,3(2H)-ジオン: 追加のフェニル環がなく、これはその化学的性質や用途に影響を与える可能性があります。
5-(4-ニトロフェノキシ)-1H-イソインドール-1,3(2H)-ジオン: フェニル環上のメチル基とニトロ基がなく、反応性や生物学的活性を変化させる可能性があります。
独自性
2-(2-メチル-5-ニトロフェニル)-5-(4-ニトロフェノキシ)-1H-イソインドール-1,3(2H)-ジオンは、官能基と構造的特徴の組み合わせにより、ユニークです。ニトロ基とフェニル環の両方の存在は、さまざまな化学反応や用途における汎用性を高めています。
類似化合物との比較
Similar Compounds
2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the additional phenyl ring, which may affect its chemical properties and applications.
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the methyl and nitro groups on the phenyl ring, potentially altering its reactivity and biological activity.
Uniqueness
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its functional groups and structural features. The presence of both nitro groups and phenyl rings enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C21H13N3O7 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O7/c1-12-2-3-14(24(29)30)10-19(12)22-20(25)17-9-8-16(11-18(17)21(22)26)31-15-6-4-13(5-7-15)23(27)28/h2-11H,1H3 |
InChIキー |
KYCJPAZRHFCYGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563517.png)

![4-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11563521.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11563523.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11563524.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11563525.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B11563526.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11563530.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11563535.png)

![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563545.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11563548.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11563550.png)
